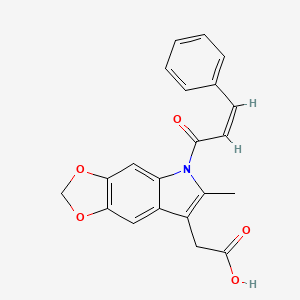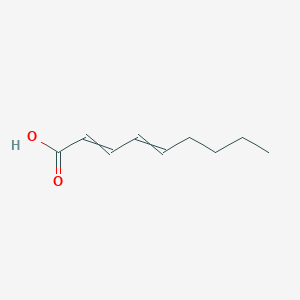
2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde is a chemical compound known for its unique structure and properties It is characterized by a cyclopropene ring substituted with three phenyl groups and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of triphenylcyclopropenium bromide with a formylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Triphenylcycloprop-1-ene-1-carboxylic acid.
Reduction: 2,3,3-Triphenylcycloprop-1-ene-1-methanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde involves its reactivity with various chemical species. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles. The phenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde is unique due to its cyclopropene ring structure and the presence of three phenyl groups. This combination imparts distinct chemical properties and reactivity compared to other cyclohexene carbaldehydes, making it a valuable compound for specialized applications.
属性
CAS 编号 |
51314-28-4 |
|---|---|
分子式 |
C22H16O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
2,3,3-triphenylcyclopropene-1-carbaldehyde |
InChI |
InChI=1S/C22H16O/c23-16-20-21(17-10-4-1-5-11-17)22(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
InChI 键 |
PZGZSLVILBPXRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



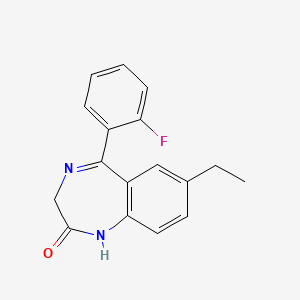
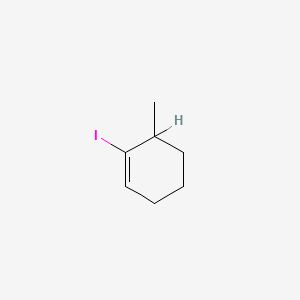
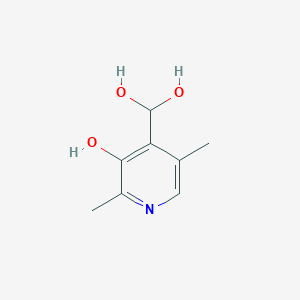

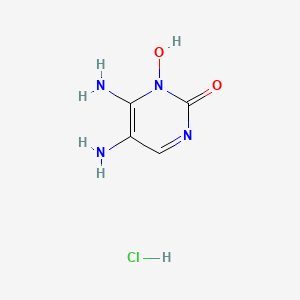
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)

![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

